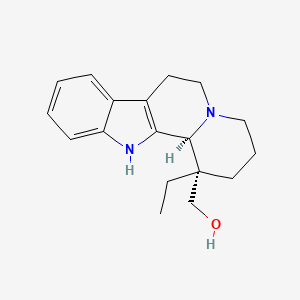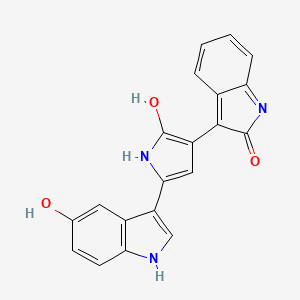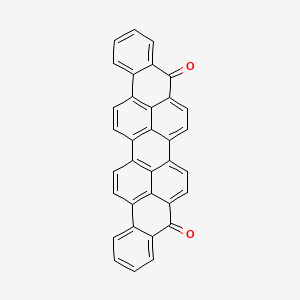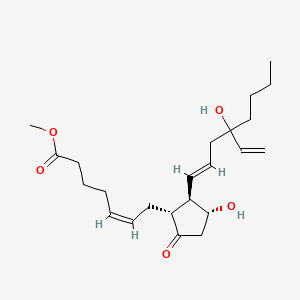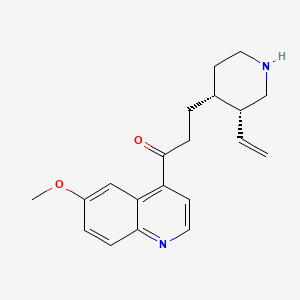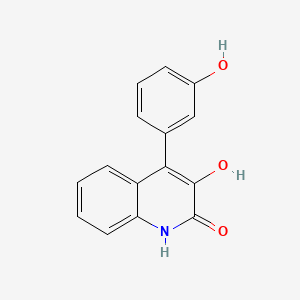
泽尔可霉素
描述
Zelkovamycin is a new antibiotic that was isolated from the fermentation broth of Streptomyces sp. K96-0670 . It is a cyclic peptide antibiotic that shows antibacterial activity against Xanthomonas oryzae, Acholeplasma laidlawii, Pyricularia oryzae, and Staphylococcus aureus .
Synthesis Analysis
The exact molecular structure of Zelkovamycin was assigned and revised through a combination of structural elucidation methodologies, total synthesis, and bioassays . The first total synthesis of Zelkovamycin was reported in 2020 .
Molecular Structure Analysis
The structure of Zelkovamycin was elucidated as a cyclic peptide comprising glycyl, 2-aminobutanoyl, 2-amino-2-butenoyl, N-methyl glycyl, alanyl, 1,3-thiazoyl, 7-methoxytryptophanyl, and 2-methyldehydrothreonyl residues . The configurations of amino acid residues were determined by Marfey’s analysis combined with NMR calculations .
Chemical Reactions Analysis
Zelkovamycin is an argyrin natural product. Its exact molecular structure was assigned and revised through a combination of structural elucidation methodologies, total synthesis, and bioassays .
科学研究应用
Antiviral Activity
Zelkovamycin E has been found to display potent inhibitory activity against the H1N1 influenza A virus . This suggests that Zelkovamycin could be used in the development of antiviral drugs, particularly for the treatment of influenza.
Inhibition of Oxidative Phosphorylation
Zelkovamycin has been identified as an inhibitor of oxidative phosphorylation (OXPHOS) . This means it could potentially be used in research related to energy production within cells, and could have implications for the study of diseases where energy production is disrupted.
Biosynthetic Pathway Analysis
The biosynthetic pathway for Zelkovamycins has been proposed based on gene cluster analysis . This could provide valuable insights for researchers studying the biosynthesis of cyclic peptides and could potentially lead to the development of new methods for producing these compounds.
Structural Analysis
Zelkovamycin B features an unprecedented 3-methyl-5-hydroxypyrrolidine-2,4-dione ring system linked to the cyclopeptide skeleton . The unique structure of Zelkovamycin provides an interesting subject for structural analysis and could contribute to our understanding of peptide structure and function.
Source of Isolation
Zelkovamycins were isolated from an endophytic Kitasatospora sp . This highlights the potential of endophytic bacteria as a source of novel bioactive compounds and could stimulate further research into the exploration of endophytes for drug discovery.
Rare Amino Acid Residues
Zelkovamycins are cyclic octapeptides containing rare amino acid residues . The presence of these rare residues could make Zelkovamycins a valuable tool for studying protein structure and function, and could potentially lead to the discovery of new biological activities associated with these rare amino acids.
作用机制
Target of Action
Zelkovamycin primarily targets the Oxidative Phosphorylation (OXPHOS) system . The OXPHOS system is a crucial component of cellular metabolism, responsible for the production of ATP, the primary energy currency of the cell. By inhibiting this system, Zelkovamycin can disrupt the energy production of the cell, leading to various downstream effects .
Mode of Action
Zelkovamycin interacts with the OXPHOS system, inhibiting its function . This interaction and the resulting inhibition disrupt the normal flow of electrons within the system, preventing the formation of ATP. The exact molecular interactions between Zelkovamycin and the components of the OXPHOS system are still under investigation .
Biochemical Pathways
The primary biochemical pathway affected by Zelkovamycin is the OXPHOS pathway . This pathway is responsible for the majority of ATP production within the cell. By inhibiting this pathway, Zelkovamycin disrupts the cell’s energy balance, potentially leading to cell death .
Result of Action
The primary result of Zelkovamycin’s action is the inhibition of the OXPHOS system . This leads to a disruption in ATP production, which can have wide-ranging effects on the cell, potentially leading to cell death. The exact molecular and cellular effects of Zelkovamycin’s action are still under investigation .
未来方向
属性
IUPAC Name |
(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N9O9S/c1-8-22-30(49)41-23(9-2)34(52)45(6)16-28(48)39-18(3)33-43-25(17-55-33)31(50)42-24(13-20-14-37-29-21(20)11-10-12-26(29)54-7)32(51)44-36(5,19(4)46)35(53)38-15-27(47)40-22/h9-12,14,17-18,22,24,37H,8,13,15-16H2,1-7H3,(H,38,53)(H,39,48)(H,40,47)(H,41,49)(H,42,50)(H,44,51)/b23-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMRECQGDKKGCJ-AQHIEDMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=CC)C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N/C(=C\C)/C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N9O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zelkovamycin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Zelkovamycin and what makes its structure unique?
A1: Zelkovamycin is a cyclic octapeptide belonging to the argyrin natural product family. It was initially discovered from Streptomyces sp. K96-0670. [, ] Further research identified it from other sources like Actinomadura graeca sp. nov. and endophytic Kitasatospora sp. [, ]. Its structure, revised and confirmed through total synthesis, contains unusual non-proteinogenic amino acids like 4-methoxy tryptophan and 2-methyl dehydrothreonine. [] The presence of a 3-methyl-5-hydroxypyrrolidine-2,4-dione ring system linked to the cyclopeptide skeleton is another distinctive feature observed in Zelkovamycin B. []
Q2: What is Zelkovamycin's known biological activity?
A2: While structurally similar to the anticancer argyrin family, Zelkovamycin demonstrates a unique biological activity. Research indicates that Zelkovamycin acts as an OXPHOS (oxidative phosphorylation) inhibitor. [] This inhibition leads to a decrease in cell viability, particularly in OXPHOS-dependent skin cancer cells. [] The unusual amino acids, 4-methoxy tryptophan and 2-methyl dehydrothreonine, are crucial for this OXPHOS inhibitory activity. []
Q3: How potent is Zelkovamycin's antibacterial activity?
A3: Zelkovamycin shows promising antibacterial activity against various bacteria. It demonstrates activity against Xanthomonas oryzae, Acholeplasma laidlawii, Pyricularia oryzae, and Staphylococcus aureus. [] Furthermore, Zelkovamycins F and G, along with analogue Zelkovamycin H, exhibit potent activity against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis. []
Q4: What is known about the structure-activity relationship of Zelkovamycin?
A4: Studies on Zelkovamycin analogues reveal key structural features for its bioactivity. For instance, the presence of 2-methyl-3-oxobutyrine and sarcosine residues is crucial for the antibacterial activity observed in Zelkovamycins F, G, and H. [] Further research is necessary to fully elucidate the impact of specific structural modifications on potency and selectivity against various targets.
Q5: Are there any potential antiviral properties associated with Zelkovamycin?
A5: Yes, preliminary research suggests potential antiviral properties. Zelkovamycin and Zelkovamycin E exhibit notable antiviral activity against the hepatitis C virus. [] Additionally, Zelkovamycin E demonstrates potent inhibitory activity against the H1N1 influenza A virus. [] This finding opens avenues for further investigation into Zelkovamycin's antiviral potential.
Q6: What are the implications of Zelkovamycin's unique bioactivity?
A6: Zelkovamycin's unique OXPHOS inhibitory activity distinguishes it from other members of the argyrin family and suggests its potential as a starting point for developing novel OXPHOS inhibitors. [] This is particularly relevant for diseases where OXPHOS dysfunction plays a key role. Moreover, its identification can guide future isolation and research efforts focused on argyrin natural products and their biosynthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





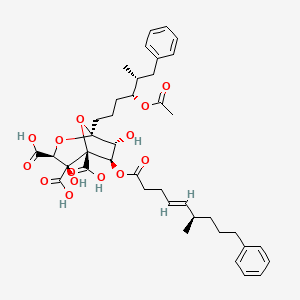

![Methyl 2-[[3-(3,4-dihydroxyphenyl)propanoylamino]carbamothioylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B1683549.png)

